WAY-100635 (N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide) is a synthetic arylpiperazine derivative []. It is classified as a silent antagonist of the serotonin 5-HT1A receptor []. WAY-100635 is widely used in scientific research as a pharmacological tool to investigate the role of 5-HT1A receptors in various physiological and pathological processes [].
The synthesis of WAY-100635 and its derivatives is described in several papers. The general approach involves the reaction of a cyclohexanecarboxylic acid derivative with a substituted piperazine derivative, followed by further modifications to introduce specific functional groups []. The synthesis of radiolabeled versions of WAY-100635, such as [11C][O-methyl-3H]-WAY-100635 [] and [18F]-FCWAY [], involves the incorporation of radioactive isotopes during specific steps of the synthesis.
WAY-100635 consists of a cyclohexane ring linked to a carboxamide group, which is further connected to a piperazine moiety substituted with a 2-methoxyphenyl group []. The piperazine ring is also linked to an ethyl chain connected to a pyridinyl group. The specific structural features of WAY-100635 contribute to its high affinity and selectivity for the 5-HT1A receptor [].
WAY-100635 acts as a competitive antagonist at the 5-HT1A receptor, blocking the binding of serotonin and other agonists [, ]. It does not exhibit intrinsic activity and is considered a silent antagonist []. By blocking 5-HT1A receptors, WAY-100635 can influence various physiological processes, including neurotransmitter release, neuronal firing, and hormonal secretion [, ].
Investigating 5-HT1A receptor occupancy by novel drug candidates: WAY-100635 has been used in positron emission tomography (PET) studies to assess the in vivo occupancy of 5-HT1A receptors by novel drug candidates, such as DU 125530, a selective 5-HT1A antagonist []. This information is crucial for understanding the pharmacological effects and potential therapeutic benefits of new drugs.
Studying the role of 5-HT1A receptors in neuropsychiatric disorders: WAY-100635 has been used to investigate the role of 5-HT1A receptors in various neuropsychiatric disorders, including panic disorder [], temporal lobe epilepsy [, ], and anxiety disorders [, ]. PET studies using radiolabeled WAY-100635 have revealed alterations in 5-HT1A receptor binding in specific brain regions in patients with these disorders, providing insights into the underlying neurobiological mechanisms.
Evaluating the effects of 5-HT1A receptor modulation on neuronal activity: WAY-100635 has been used in electrophysiological studies to assess the effects of 5-HT1A receptor activation or blockade on neuronal firing in various brain regions, such as the dorsal raphe nucleus [] and hippocampus []. These studies have demonstrated that 5-HT1A receptors play a critical role in regulating serotonergic neurotransmission and influencing neuronal activity in different brain circuits.
Developing novel radioligands for imaging 5-HT1A receptors: Researchers have synthesized and evaluated new 5-HT1A receptor radioligands based on the structure of WAY-100635. Examples include [18F]-Mefway [] and 99mTc(CO)3-OH-PP-CS2 [], which aim to improve the imaging properties and reduce defluorination issues associated with [18F]-FCWAY.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1